Vadimezan
Overview
Description
Vadimezan, also known as DMXAA or ASA404, is a small-molecule vascular disrupting agent . It is a flavone-acetic acid-based drug that targets the blood vessels that nourish tumors . The drug is currently in the investigational stage and has been studied for use in the treatment of solid tumors, lung cancer, ovarian cancer, and prostate cancer .
Synthesis Analysis
This compound has been synthesized from the diazotization and bromination of 2-amino-3,4-dimethylbenzoic acid, followed by etherification with 2-hydroxyphenylacetic acid, and intramolecular Friedel-Crafts acylation in polyphosphoric acid . Additionally, a series of xanthone analogues modified from this compound with carboxyl substitution were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides and acyl thiosemicarbazides .
Molecular Structure Analysis
The molecular formula of this compound is C17H14O4 . The average molecular weight is 282.2907 .
Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives with carboxyl substitution . These derivatives were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides, and acyl thiosemicarbazides .
Physical And Chemical Properties Analysis
This compound is a small molecule with a chemical formula of C17H14O4 . The average molecular weight is 282.2907 .
Scientific Research Applications
Tumor Vascular Disruption
Vadimezan is recognized for its role as a small-molecule tumor vascular disrupting agent (VDA), displaying biological activities against various types of solid tumors. It acutely disrupts blood flow within tumors and induces innate tumor immunity, enhancing the activity of anticancer treatments in preclinical models and early phase trials, despite mixed results in Phase III trials (Jameson & Head, 2011).
Clinical Trials in Non-Small-Cell Lung Cancer (NSCLC)
This compound, combined with first-line platinum-based chemotherapy, was evaluated in advanced NSCLC patients. However, the Phase III trial was stopped for futility at interim analysis, showing no significant improvement in overall survival or progression-free survival when added to carboplatin and paclitaxel (Lara et al., 2011).
Interaction with TNF Alpha Signaling
Research indicates this compound's effectiveness in disrupting tumor vasculature is partly mediated by TNFα-signaling. The drug's therapeutic applicability and unpredictable clinical anti-tumor activity are linked to its modulation of TNFα-signaling, particularly in endocrine tumors, highlighting the relevance of TNFα-signaling in treatment response and clinical outcomes (Hantel et al., 2016).
Enhancement of Antitumor Responses
Studies have explored combining this compound with other treatment modalities, such as photodynamic therapy (PDT) using aminolevulinic acid (ALA), to enhance antitumor responses. This combination has shown potential in improving treatment efficacy and tumor growth inhibition (Marrero et al., 2011).
Prostate Cancer Treatment
A Phase II study evaluated this compound in combination with docetaxel in castration-refractory metastatic prostate cancer (CRMPC), showing some endpoints like prostate-specific antigen response and tumor response rates improved, although time to tumor progression and median survival were similar to control groups. The study supports further investigation of this compound's activity in CRMPC (Pili et al., 2010).
Multi-Kinase Inhibition
This compound (DMXAA) has been identified as a multi-kinase inhibitor, particularly targeting VEGFR2, which may contribute to its effects on the vasculature. This discovery adds a new dimension to understanding the mechanisms of action of this compound and its potential clinical applications (Buchanan et al., 2012).
Mechanism of Action
Mode of Action
The proposed mechanism of action for Vadimezan is directly increasing the permeability of the tumor’s endothelial cells . This increased permeability may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates, and gene therapy . Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated in this process .
Result of Action
The administration of this compound leads to increased tumor vascular permeability and vascular endothelial apoptosis . The resultant decrease in tumor blood flow further increases hypoxia, potentially providing a positive feedback loop by stimulating further VEGF production . These effects, in combination with other cytokines such as tumor necrosis factor that are induced by this compound, lead to tumor vascular failure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, hypoxia and other stresses in tumor tissue can lead to the synthesis of VEGF by both tumor and host cells . This increases vascular permeability and partially compromises tumor blood flow . The administration of this compound then leads to increased tumor vascular permeability and vascular endothelial apoptosis . The resultant decrease in tumor blood flow further increases hypoxia, potentially providing a positive feedback loop by stimulating further VEGF production .
Future Directions
Despite the remarkable results from preclinical and phase I/II, Vadimezan has failed in phase III clinical trials . The reason for this surprising discrepancy, among others, was discovered to be STING receptor variations between mice and humans . Future studies will assess alternative combinatorial strategies, dose, and timing of the combination of this compound .
properties
IUPAC Name |
2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYIMQSIKSOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040949 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
117570-53-3 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117570-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadimezan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADIMEZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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